molecular formula C9H9N3O2 B1403315 Ethyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1286754-14-0

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No. B1403315
Key on ui cas rn: 1286754-14-0
M. Wt: 191.19 g/mol
InChI Key: SQLWTMXBSLVISZ-UHFFFAOYSA-N
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Patent
US09273052B2

Procedure details

Pyrazin-2-amine 4a (1 g, 10 mmol) was dissolved in 50 mL of ethylene glycol dimethyl ether, followed by addition of 50 mL of methanol and 3-bromo-2-oxo-propionate (2.30 g, 12 mmol). After stirring for 4 hours at room temperature, the reaction mixture was cooled to 0° C. and stirred for 30 minutes until a solid precipitated. The reaction mixture was filtered, and the filter cake was washed with ether (10 mL×3). The solid was dissolved in 50 mL of anhydrous ethanol and the solution was refluxed for 4 hours. The reaction mixture was concentrated under reduced pressure, added with 100 mL of dichloromethane, washed successively with saturated sodium carbonate solution (40 mL) and saturated sodium chloride solution (40 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain ethyl imidazo[1,2-a]pyrazine-3-carboxylate 14a (0.55 g, yield 28.9%) as a brown solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH2:7].CO.Br[CH2:11][C:12](=O)[C:13]([O-:15])=[O:14].CO[CH2:19][CH2:20]OC>>[N:7]1[CH:11]=[C:12]([C:13]([O:15][CH2:19][CH3:20])=[O:14])[N:1]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=NC=C1)N
Name
Quantity
50 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
2.3 g
Type
reactant
Smiles
BrCC(C(=O)[O-])=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes until a solid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with ether (10 mL×3)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 50 mL of anhydrous ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added with 100 mL of dichloromethane
WASH
Type
WASH
Details
washed successively with saturated sodium carbonate solution (40 mL) and saturated sodium chloride solution (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N=1C=C(N2C1C=NC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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